molecular formula C12H17N3O2 B15171715 4-Benzyl-N-hydroxypiperazine-1-carboxamide CAS No. 919996-66-0

4-Benzyl-N-hydroxypiperazine-1-carboxamide

Cat. No.: B15171715
CAS No.: 919996-66-0
M. Wt: 235.28 g/mol
InChI Key: CAPUVDCDOUQVDU-UHFFFAOYSA-N
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Description

4-Benzyl-N-hydroxypiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound features a piperazine ring substituted with a benzyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-N-hydroxypiperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-N-hydroxypiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

Scientific Research Applications

4-Benzyl-N-hydroxypiperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzyl-N-hydroxypiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Benzyl-N-hydroxypiperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and hydroxyl groups allows for diverse chemical reactivity and potential biological activities .

Properties

CAS No.

919996-66-0

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

4-benzyl-N-hydroxypiperazine-1-carboxamide

InChI

InChI=1S/C12H17N3O2/c16-12(13-17)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5,17H,6-10H2,(H,13,16)

InChI Key

CAPUVDCDOUQVDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NO

Origin of Product

United States

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